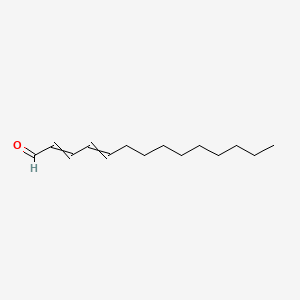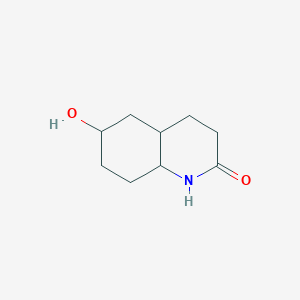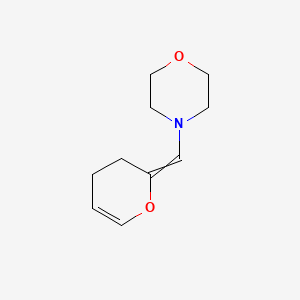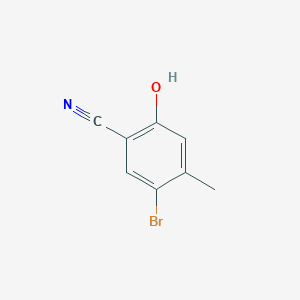
4-Methyl-5-bromo-2-hydroxybenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-5-bromo-2-hydroxybenzonitrile is an organic compound with the molecular formula C8H6BrNO It is a derivative of benzonitrile, featuring a bromine atom at the 5th position, a hydroxyl group at the 2nd position, and a methyl group at the 4th position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-bromo-2-hydroxybenzonitrile can be achieved through several methods. One common approach involves the bromination of 4-methyl-2-hydroxybenzonitrile. This reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position on the benzene ring.
Another method involves the nitrile formation from a suitable precursor, such as 4-methyl-5-bromo-2-hydroxybenzaldehyde, through a dehydration reaction using reagents like hydroxylamine hydrochloride and a dehydrating agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nitrile formation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-5-bromo-2-hydroxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitrile group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst are used.
Major Products
The major products formed from these reactions include substituted benzonitriles, quinones, and amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Methyl-5-bromo-2-hydroxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Methyl-5-bromo-2-hydroxybenzonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The bromine atom can participate in halogen bonding, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-2-hydroxybenzonitrile: Lacks the bromine atom, resulting in different reactivity and applications.
5-Bromo-2-hydroxybenzonitrile:
4-Methyl-5-chloro-2-hydroxybenzonitrile: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and interactions.
Uniqueness
4-Methyl-5-bromo-2-hydroxybenzonitrile is unique due to the combination of the methyl, bromine, and hydroxyl groups on the benzene ring. This specific arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H6BrNO |
|---|---|
Poids moléculaire |
212.04 g/mol |
Nom IUPAC |
5-bromo-2-hydroxy-4-methylbenzonitrile |
InChI |
InChI=1S/C8H6BrNO/c1-5-2-8(11)6(4-10)3-7(5)9/h2-3,11H,1H3 |
Clé InChI |
TYLWGQOYOPWHQE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1Br)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B13941561.png)
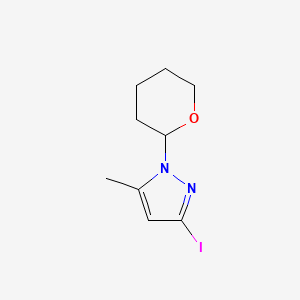

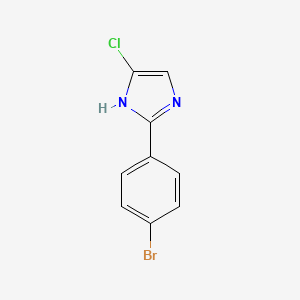
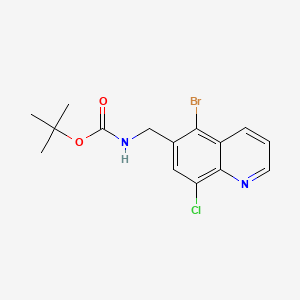
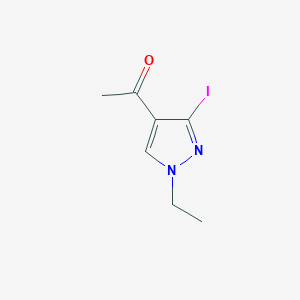

![6-(Methylsulfonyl)-1-(3-nitrobenzyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B13941598.png)
![2,6-Dimethyl-4-[2-(2-isobutyl-6-methyl-4-pyridinyl)-[1,3,4]oxadiazol-5-yl]-pyridine](/img/structure/B13941609.png)
